1-((3-Bromophenyl)ethynyl)naphthalene
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Overview
Description
1-((3-Bromophenyl)ethynyl)naphthalene is an organic compound characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further connected to a naphthalene ring
Preparation Methods
The synthesis of 1-((3-Bromophenyl)ethynyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 3-bromophenylacetylene.
Reaction Conditions: The reaction is often carried out under the protection of an inert gas, such as nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Reagents: Palladium catalysts, such as palladium(II) acetate, and copper(I) iodide are commonly used in the presence of a base like triethylamine.
Reaction Mechanism: The reaction proceeds via a Sonogashira coupling, where the palladium catalyst facilitates the coupling of the bromophenyl group with the ethynyl group on the naphthalene ring.
Chemical Reactions Analysis
1-((3-Bromophenyl)ethynyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
1-((3-Bromophenyl)ethynyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((3-Bromophenyl)ethynyl)naphthalene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-((3-Bromophenyl)ethynyl)naphthalene can be compared with other similar compounds:
Similar Compounds: Compounds like 1-ethynylnaphthalene and 1-(4-bromophenyl)ethynylbenzene share structural similarities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis
Properties
Molecular Formula |
C18H11Br |
---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C18H11Br/c19-17-9-3-5-14(13-17)11-12-16-8-4-7-15-6-1-2-10-18(15)16/h1-10,13H |
InChI Key |
XTOZAOYCMAJMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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